molecular formula C22H23N3O5S B6520055 ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 893389-10-1

ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6520055
CAS No.: 893389-10-1
M. Wt: 441.5 g/mol
InChI Key: BBVMRSRRPKWHJY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is an organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves a multi-step process. The initial step often includes the formation of the core structure through a series of condensation reactions involving the primary reactants: 2,4-dimethoxyphenyl, imidazole, and benzoic acid derivatives. Thiol group incorporation is achieved via thiol-ene click chemistry, forming the sulfanyl linkage. Finally, esterification is carried out to yield the ethyl ester form of the compound.

Industrial Production Methods

In industrial settings, the synthesis process may be optimized for higher yields and scalability. This often involves employing continuous flow chemistry techniques, which allow for more controlled reaction conditions and efficient use of reagents. Catalysts such as transition metal complexes can be utilized to accelerate reaction rates and improve overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to introduce additional functional groups or to alter its chemical properties.

  • Reduction: Reduction reactions can be used to modify the imidazole ring or other reactive sites.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole and phenyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halogenating agents (chlorine, bromine), alkylating agents.

Major Products Formed

Depending on the reaction conditions, the major products can include oxidized derivatives, reduced forms of the imidazole ring, and substituted phenyl or imidazole compounds.

Scientific Research Applications

Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has shown promise in several scientific research applications:

  • Medicinal Chemistry: Potential as an antifungal, antibacterial, or anticancer agent due to its imidazole moiety.

  • Materials Science: Use in the development of advanced materials, such as polymers and coatings, benefiting from its unique chemical properties.

  • Biological Studies: Employed as a probe in biochemical assays and molecular biology research.

  • Industrial Applications: As a precursor or intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: It targets various biological molecules, including enzymes and receptors, due to its imidazole ring, which can bind to active sites and inhibit or modulate their activity.

  • Pathways Involved: Inhibitory effects on specific enzymes or pathways critical for cell survival, leading to potential therapeutic effects in treating infections or cancer.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is compared with compounds like 1H-imidazole-4-carboxylate and 2,4-dimethoxybenzoic acid derivatives.

Uniqueness

  • Structural Complexity: The presence of multiple functional groups and the sulfanyl-acetamido linkage make it unique.

  • Versatile Applications: Its multifaceted nature allows for a wide range of applications in various scientific fields, distinguishing it from simpler analogs.

Properties

IUPAC Name

ethyl 4-[[2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-21(27)15-5-7-16(8-6-15)24-20(26)14-31-22-23-11-12-25(22)18-10-9-17(28-2)13-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVMRSRRPKWHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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